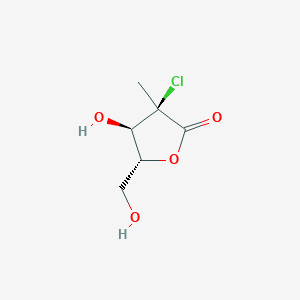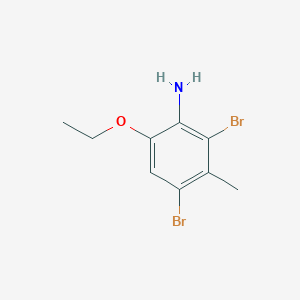
2,4-Dibromo-6-ethoxy-3-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dibromo-6-ethoxy-3-methylaniline is an organic compound with the molecular formula C9H11Br2NO It is a derivative of aniline, where the aniline ring is substituted with two bromine atoms, an ethoxy group, and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-ethoxy-3-methylaniline typically involves multiple steps. One common method starts with the nitration of a suitable precursor, followed by reduction to form the corresponding amine. Subsequent bromination introduces the bromine atoms at the desired positions on the aromatic ring. The ethoxy group can be introduced through an etherification reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by bromination and etherification. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the product.
化学反应分析
Types of Reactions
2,4-Dibromo-6-ethoxy-3-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding dehalogenated products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated aniline derivatives. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the aromatic ring .
科学研究应用
2,4-Dibromo-6-ethoxy-3-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for designing new compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving brominated anilines.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2,4-Dibromo-6-ethoxy-3-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and ethoxy group can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes, affecting their activity and downstream signaling pathways .
相似化合物的比较
Similar Compounds
2,6-Dibromo-4-methylaniline: This compound has a similar structure but lacks the ethoxy group.
2,4-Dibromoaniline: This compound lacks both the ethoxy and methyl groups. It is a simpler derivative with different reactivity and applications.
Uniqueness
2,4-Dibromo-6-ethoxy-3-methylaniline is unique due to the presence of both bromine atoms, an ethoxy group, and a methyl group on the aniline ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and altered electronic effects, making it valuable for specific applications in research and industry .
属性
分子式 |
C9H11Br2NO |
|---|---|
分子量 |
309.00 g/mol |
IUPAC 名称 |
2,4-dibromo-6-ethoxy-3-methylaniline |
InChI |
InChI=1S/C9H11Br2NO/c1-3-13-7-4-6(10)5(2)8(11)9(7)12/h4H,3,12H2,1-2H3 |
InChI 键 |
FVYDXPDWIRAODX-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=C(C(=C1N)Br)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chloropyrido[3,4-b]pyrazin-5-amine](/img/structure/B13002617.png)
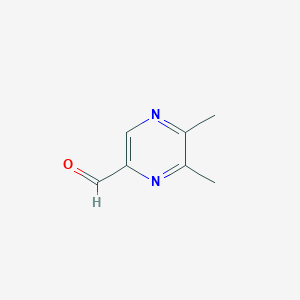

![1-Methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13002639.png)

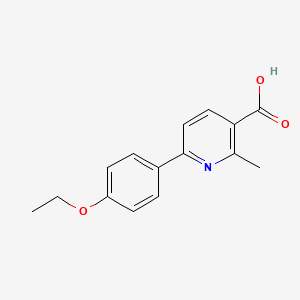


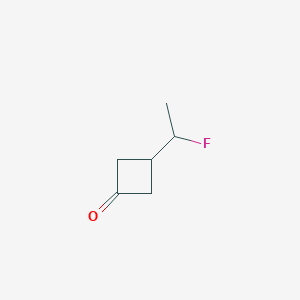
![N-(1,3-Bis(((2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy)propan-2-yl)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)-2-((10,17,22-trioxo-26-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6-dioxa-13,14-dithia-9,18,21-triazahexacosyl)oxy)benzamide](/img/structure/B13002675.png)
![Bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B13002680.png)
![Bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B13002683.png)
